2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline
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Overview
Description
2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline is a heterocyclic compound that combines the structural features of quinoline, pyridine, and oxadiazole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple nitrogen atoms within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the oxadiazole ring: This step involves the cyclization of a hydrazide intermediate with a nitrile or carboxylic acid derivative under acidic or basic conditions.
Coupling with pyridine: The final step involves the coupling of the oxadiazole-quinoline intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.
Pyridine derivatives: Such as nicotinamide and pyridoxine, which are essential vitamins.
Oxadiazole derivatives: Such as furazolidone, which is used as an antimicrobial agent.
Uniqueness
2-Methyl-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to its combined structural features of quinoline, pyridine, and oxadiazole, which confer a broad spectrum of chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C17H12N4O |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-(2-methylquinolin-4-yl)-5-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H12N4O/c1-11-9-14(13-6-2-3-7-15(13)19-11)16-20-17(22-21-16)12-5-4-8-18-10-12/h2-10H,1H3 |
InChI Key |
BJEZFKUGLFJJJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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